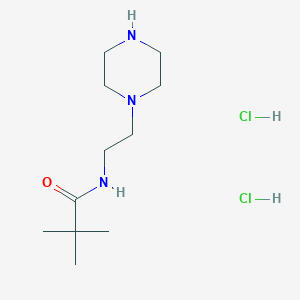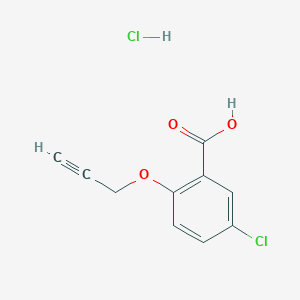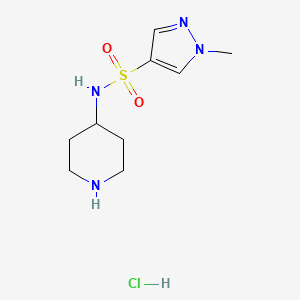![molecular formula C9H14F3NO2 B1473478 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 1375473-30-5](/img/structure/B1473478.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Overview
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This spirocyclic compound belongs to the class of heterocyclic organic molecules and has a unique structure that makes it an attractive target for drug development.
Scientific Research Applications
Synthesis and Utility as an Intermediate
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been identified as critical intermediates in various synthetic pathways. The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, has been used extensively in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. This compound was synthesized with a high chromatographic yield, highlighting its efficiency and utility in chemical synthesis processes (Zhang Feng-bao, 2006).
Application in Spiroheterocyclic Compound Synthesis
The compound has also been a cornerstone in the synthesis of spiroheterocyclic compounds. A series of derivatives have been synthesized from reactions involving 1,4-dioxaspiro[4.5]decan-8-one under various conditions, yielding high-value compounds used in different scientific applications, showcasing the compound's versatility and its critical role in advanced organic synthesis (Qinghua Meng et al., 2017).
Removal of Carcinogenic Compounds
Interestingly, a derivative of 1,4-dioxa-8-azaspiro-[4.5]decan, closely related to the queried compound, was used in synthesizing a calix[4]arene-based polymer. This polymer demonstrated significant efficiency in removing carcinogenic azo dyes from solutions, indicating potential applications in environmental cleanup and pollution control (E. Akceylan et al., 2009).
Catalysis and Organic Transformations
Furthermore, 1,4-dioxaspiro[4.5]decan-8-one derivatives have been involved in catalysis and novel organic transformations. For instance, a study outlined the efficient synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides through palladium-catalyzed aminocarbonylation, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (R. Farkas et al., 2015).
Mechanism of Action
Target of Action
The primary target of 8-(Trifluoromethyl)-1,4-dioxaspiro[4Similar compounds have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition has shown therapeutic potential in many human diseases .
Mode of Action
The exact mode of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4It can be inferred from related compounds that it may interact with its target, potentially ripk1, to inhibit its activity . This inhibition could block the activation of the necroptosis pathway, thereby preventing programmed cell death .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Trifluoromethyl)-1,4-dioxaspiro[4If its target is indeed ripk1, it would affect the necroptosis pathway . Inhibition of RIPK1 would prevent the activation of this pathway, potentially impacting downstream effects such as inflammation and cell death .
Pharmacokinetics
The pharmacokinetics of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The synthesis of similar compounds has been optimized using flow and biocatalytic transaminase technology , which could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 8-(Trifluoromethyl)-1,4-dioxaspiro[4If it acts by inhibiting ripk1, it could potentially prevent programmed cell death and reduce inflammation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-(Trifluoromethyl)-1,4-dioxaspiro[4The use of flow and biocatalytic transaminase technology in the synthesis of similar compounds suggests that these factors could be controlled to optimize the compound’s performance .
properties
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRJYMGLJBGINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)

![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)
![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)
![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)